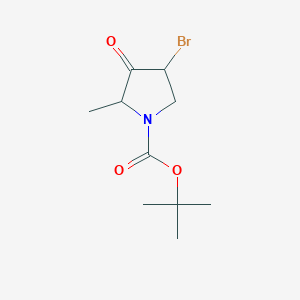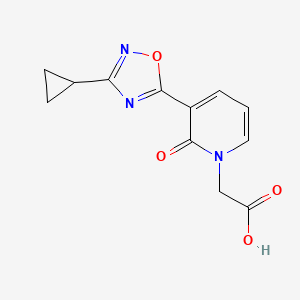
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate (Na2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased yield. The use of high-pressure reactors and automated systems ensures consistent product quality and reduces the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its reduced form using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced tetrahydropyridine derivatives
Substitution: Various substituted tetrahydropyridine derivatives
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine. This action is particularly relevant in the context of neurodegenerative diseases where dopamine levels are typically reduced .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methyl-1,2,3,6-tetrahydropyridine
Uniqueness
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3 |
Clave InChI |
GJTQRQUBGZBXGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCCCN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)



![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)
![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)


